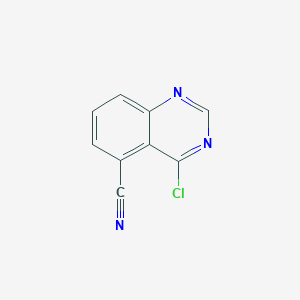

4-Chloroquinazoline-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinazoline-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-8-6(4-11)2-1-3-7(8)12-5-13-9/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVYLJLOLIVEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CN=C2Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856972 | |

| Record name | 4-Chloroquinazoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231761-53-7 | |

| Record name | 4-Chloroquinazoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 4 Chloroquinazoline 5 Carbonitrile and Its Precursors

Retrosynthetic Analysis of 4-Chloroquinazoline-5-carbonitrile

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. fiveable.meamazonaws.com For this compound, the analysis begins by identifying the most logical bond disconnections.

The primary disconnection is the carbon-chlorine (C-Cl) bond at the C4 position. This is a common strategy as the chlorine atom is often introduced in the final stages of a synthesis via functional group interconversion from a more stable precursor. This disconnection points to quinazolin-4(3H)-one-5-carbonitrile as the key intermediate. This precursor is the tautomeric form of 4-hydroxyquinazoline-5-carbonitrile and serves as the direct substrate for chlorination.

Further deconstruction of the quinazolin-4(3H)-one-5-carbonitrile intermediate involves breaking the pyrimidine (B1678525) ring. Two principal retrosynthetic pathways emerge from this analysis:

Disconnection of the N1-C2 and N3-C4 bonds: This approach leads back to a substituted anthranilic acid derivative , specifically 2-amino-6-cyanobenzoic acid, and a one-carbon source such as formamide (B127407). This pathway corresponds to cyclization reactions that form the quinazoline (B50416) core from an appropriately substituted benzene (B151609) ring containing both an amino and a carboxylic acid group.

Disconnection of the N3-C4 and C4a-N1 bonds: This alternative strategy points to 2-aminobenzonitrile (B23959) derivatives as the starting material, in this case, 2-amino-6-cyanobenzonitrile. The synthesis then requires the construction of the second ring by introducing the remaining carbon and nitrogen atoms, often through reactions with reagents like formamide or orthoesters.

This analysis outlines the main synthetic strategies, focusing on the assembly of the quinazolinone core bearing the essential carbonitrile group, followed by the crucial chlorination step.

Precursor Synthesis for the Quinazoline Core bearing a Carbonitrile Group

The formation of the quinazoline-5-carbonitrile scaffold is the central challenge in the synthesis. The choice of starting material dictates the specific cyclization strategy.

The use of anthranilic acid and its derivatives is a foundational approach for constructing quinazolin-4(3H)-ones. The Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide, is a classic and widely used method. nih.gov

In the context of synthesizing quinazolin-4(3H)-one-5-carbonitrile, the starting material would be 2-amino-6-cyanobenzoic acid. This precursor is heated with an excess of a one-carbon synthon, typically formamide, to facilitate the cyclization and formation of the pyrimidine ring. ijarsct.co.inprepchem.com The reaction proceeds through an intermediate o-amidobenzamide, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the desired quinazolinone. nih.gov Modifications to this method, such as the use of microwave irradiation, have been employed to improve reaction times and yields. tandfonline.com

Table 1: Representative Cyclization via Anthranilic Acid Derivative

| Starting Material | Reagent | Conditions | Product |

|---|

This method provides a direct route to the quinazolinone core, incorporating the necessary carbonitrile substituent from the outset.

An alternative and powerful strategy begins with 2-aminobenzonitriles. These compounds already possess the amino group and the cyano group on the benzene ring, providing a different starting point for building the heterocyclic system. nih.govnih.gov Various methods have been developed to construct the quinazoline ring from these precursors.

One common approach involves a palladium-catalyzed, three-component tandem reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid, which yields diverse quinazoline structures. organic-chemistry.org For the synthesis of the specific quinazolin-4(3H)-one precursor, simpler one-pot reactions are often preferred. For instance, reacting 2-aminobenzonitriles with orthoesters or formamide can lead to the formation of the quinazolinone ring. nih.gov Furthermore, tandem reactions where 2-aminobenzonitriles are transformed directly into quinazolinones using an alcohol-water system catalyzed by a Ruthenium(II) complex have been reported, showcasing a sustainable protocol. rsc.org These methods demonstrate the versatility of 2-aminobenzonitriles as key building blocks for the quinazoline scaffold. mdpi.com

Introduction of the Chlorine Substituent at the C4 Position

The final key transformation in the synthesis of this compound is the introduction of the chlorine atom at the C4 position. This is typically achieved through the conversion of the keto group of the quinazolin-4(3H)-one precursor.

The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) is a standard and highly effective procedure in heterocyclic chemistry. prepchem.com The most common reagents for this transformation are phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.net

The reaction involves heating the quinazolin-4(3H)-one-5-carbonitrile precursor with an excess of the chlorinating agent, often under reflux conditions. researchgate.net The mechanism is believed to proceed through the enol tautomer, 4-hydroxyquinazoline-5-carbonitrile. The hydroxyl group is converted into a better leaving group by the chlorinating agent, which is then displaced by a chloride ion. A mixture of phosphorus oxychloride and phosphorus pentachloride can also be used to facilitate this chlorination. chem-soc.si Sometimes, a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) is added to accelerate the reaction, particularly when using thionyl chloride. nih.gov This step is crucial as the resulting 4-chloroquinazoline is a versatile intermediate for further functionalization through nucleophilic substitution reactions. nih.gov

Table 2: Common Conditions for C4-Chlorination of Quinazolin-4(3H)-one

| Substrate | Chlorinating Agent | Conditions | Product |

|---|---|---|---|

| Quinazolin-4(3H)-one-5-carbonitrile | POCl₃ | Reflux, 1-4 hours | This compound |

While POCl₃ and SOCl₂ are the workhorse reagents for the C4-chlorination of quinazolinones, other methods exist for halogenation, though they are less commonly applied for this specific transformation. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic and heterocyclic systems. For instance, palladium(II)-catalyzed ortho-halogenation of 2-arylquinazolines using N-halosuccinimides as the halogen source has been developed. researchgate.net However, this method targets C-H bonds on the aryl substituent rather than the C4 position of the quinazoline core.

For the direct halogenation of unactivated C-H bonds on the quinoline (B57606) scaffold, metal-free protocols using reagents like trihaloisocyanuric acid have been established, but these typically target other positions, such as C5 on 8-substituted quinolines. rsc.orgnih.gov For the specific conversion of the C4-oxo group to a C4-chloro group, the use of POCl₃ or SOCl₂ remains the most direct, efficient, and widely adopted strategy in synthetic organic chemistry.

Introduction of the Carbonitrile Substituent at the C5 Position

Nucleophilic aromatic substitution can be employed to introduce the cyano group. This method requires a quinazoline derivative with a good leaving group, such as a halogen (e.g., bromine or iodine), located at the C5 position. The reaction proceeds by displacing this leaving group with a cyanide salt, such as copper(I) cyanide in a Rosenmund-von Braun reaction, or other cyanide sources. The efficacy of this reaction depends on the activation of the C5 position and the specific reaction conditions employed, including solvent and temperature.

Modern synthetic chemistry offers a powerful alternative through palladium-catalyzed cross-coupling reactions. nih.gov This methodology has become a general and efficient route for the synthesis of (hetero)aryl nitriles from corresponding halides or triflates. nih.govrsc.org For the synthesis of this compound, this would involve the reaction of a 5-halo-4-chloroquinazoline intermediate with a cyanide source in the presence of a palladium catalyst.

Key components of this reaction include:

Substrate : A 5-bromo- or 5-iodo-quinazoline derivative.

Cyanide Source : Zinc cyanide (Zn(CN)₂) is often preferred over other sources like KCN or NaCN due to its lower toxicity and reduced tendency to poison the palladium catalyst. nih.gov

Catalyst System : A palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂), combined with a phosphine ligand (e.g., dppf). Palladacycle precatalysts have also proven to be highly effective. nih.gov

This catalytic approach is known for its mild reaction conditions and high functional group tolerance, making it a highly versatile tool in heterocyclic chemistry. nih.gov The applicability of palladium-catalyzed cyanation to the quinazoline scaffold has been demonstrated, for instance, in the cyanation at the C-8 position, indicating its feasibility for other positions on the ring. researchgate.net

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinazolines in a single step from three or more reactants. researchgate.netmdpi.com These methods are advantageous due to their operational simplicity, high atom economy, and reduction of waste by eliminating the need to isolate intermediates. researchgate.netmdpi.com

The synthesis of substituted quinazoline-carbonitriles can be achieved through MCRs. For example, a multicomponent reaction of aldehydes, cycloketones, and cyanoamides can yield quinazoline-carbonitrile derivatives. openmedicinalchemistryjournal.com A plausible MCR route to a precursor of this compound could involve the condensation of a 2-aminobenzonitrile derivative (which provides the C5-nitrile), an orthoformate (as a one-carbon source), and an ammonia source. The resulting 4-aminoquinazoline-5-carbonitrile or 4-hydroxyquinazoline-5-carbonitrile could then be further processed. Bifurcated MCR approaches, such as those based on the Ugi four-component reaction (Ugi-4CR), have been developed for the rapid synthesis of diverse polycyclic quinazolinones, showcasing the power of these strategies. acs.org

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govfrontiersin.org The synthesis of various quinazoline derivatives has been significantly improved by the application of microwave technology. nih.govnih.govnih.gov

For instance, the synthesis of N-aryl substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl amines is significantly accelerated under microwave irradiation. nih.govnih.gov While a classical approach might require 12 hours of reflux, the microwave-assisted method can be completed in just 20 minutes. nih.gov Similarly, multicomponent reactions to form substituted quinazoline-carbonitriles have been successfully performed under microwave irradiation. openmedicinalchemistryjournal.com The synthesis of quinazolin-4(3H)-ones has also been achieved using microwave irradiation in solvent-free conditions with an organic clay catalyst, highlighting a green chemistry approach. ijarsct.co.in

The following table compares a classical thermal method with a microwave-assisted method for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline.

| Parameter | Classical Method nih.gov | Microwave Method nih.gov |

|---|---|---|

| Heating | Conventional Reflux | Microwave Irradiation (60W) |

| Reaction Time | 12 hours | 20 minutes |

| Solvent | 2-Propanol | 2-Propanol |

| Efficiency | Long reaction times, lower yields | Short reaction times, higher yields |

Metal-Catalyzed and Transition Metal-Free Synthetic Routes

The construction of the fundamental quinazoline ring can be approached through both metal-catalyzed and metal-free pathways, offering flexibility and access to a wide range of derivatives.

Metal-Catalyzed Routes: Transition metals play a crucial role in many modern synthetic methods for quinazolines. mdpi.comnih.gov Catalysts based on copper, cobalt, iron, and nickel are frequently used for C-H functionalization, dehydrogenative coupling, and annulation reactions to build the heterocyclic core. nih.govnih.govfrontiersin.org For example, a copper-catalyzed one-pot, three-component reaction of benzaldehydes, benzyl amines, and anilines can produce quinazoline derivatives. mdpi.com Similarly, cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles provides an efficient, ligand-free route to quinazolines. mdpi.com These methods offer powerful ways to construct the quinazoline scaffold before the final chlorination and cyanation steps.

Transition Metal-Free Routes: In line with the principles of green chemistry, several transition-metal-free methods for quinazoline synthesis have been developed. mdpi.comnih.gov These reactions often utilize readily available and environmentally benign reagents. nih.gov Methods include base-driven synthesis in water, iodine-driven oxidative C-N and C-C bond formation, and oxidant- and base-free approaches using reagents like oxalic acid as a C1 source. nih.govmdpi.com These routes provide valuable alternatives to metal-catalyzed processes, avoiding potential issues of cost, toxicity, and metal contamination in the final product. nih.govmdpi.com

Optimization of Reaction Conditions and Yields

The final and crucial step in the synthesis of this compound is typically the chlorination of its precursor, 4-hydroxyquinazoline-5-carbonitrile. The conversion of a 4-hydroxyquinazoline (or its tautomeric form, quinazolin-4(3H)-one) to the corresponding 4-chloroquinazoline is a standard transformation. prepchem.comresearchgate.net Reagents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or a combination of triphenylphosphine (B44618) and trichloroacetonitrile (Cl₃CCN/PPh₃) are commonly used for this purpose. nih.govchem-soc.si

Optimization of this chlorination step is critical for achieving high yields and purity. Key parameters to consider include the choice of chlorinating agent, solvent, reaction temperature, and the use of catalysts. A process for preparing 4-haloquinazolines describes the use of thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction can be further accelerated by the addition of soluble organic halide salts. google.com

The data below illustrates the optimization of the chlorination of 4-hydroxyquinazoline using thionyl chloride, showing the effect of adding a catalyst.

| Run | Reagents | Catalyst | Reaction Time |

|---|---|---|---|

| 1 | 4-Hydroxyquinazoline, SOCl₂ | None | > 24 hours |

| 2 | 4-Hydroxyquinazoline, SOCl₂, DMF | None | 4 hours |

| 3 | 4-Hydroxyquinazoline, SOCl₂ | Tetramethylammonium chloride (TMAC) | 1.5 hours |

This optimization data clearly demonstrates that the addition of a catalyst like DMF significantly reduces the reaction time, and a co-catalyst like TMAC can accelerate the reaction even further, leading to a more efficient and practical synthesis. google.com

Chemical Reactivity and Transformations of 4 Chloroquinazoline 5 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most prominent reaction of 4-chloroquinazoline-5-carbonitrile is the nucleophilic aromatic substitution (SNAr) at the C4 position. The quinazoline (B50416) ring, being a nitrogen-containing heterocycle, is inherently electron-deficient. This electronic characteristic makes the carbon atom attached to the chlorine leaving group highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. The general mechanism proceeds via a stepwise addition-elimination pathway, where the nucleophile first attacks the C4 carbon to form a tetrahedral intermediate, known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the aromatic system. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. researchgate.net

Amination Reactions with Primary and Secondary Amines

The displacement of the C4-chloro group by primary and secondary amines is a widely utilized and efficient method for the synthesis of 4-aminoquinazoline derivatives. nih.govnih.gov These reactions are typically conducted by heating the 4-chloroquinazoline (B184009) substrate with the desired amine in a suitable solvent, such as an alcohol or a polar aprotic solvent like DMF.

The reaction conditions can be tailored based on the nucleophilicity of the amine. Electron-rich amines, such as primary aliphatic amines, readily react to provide 4-aminoquinazolines in good yields under relatively mild conditions. nih.gov In contrast, less nucleophilic, electron-poor amines may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve satisfactory conversion. nih.gov The inclusion of a base, like triethylamine or potassium carbonate, is sometimes employed to scavenge the HCl generated during the reaction. Microwave irradiation has also been effectively used to accelerate these amination reactions.

| Amine Nucleophile | Product Class | Typical Conditions | Reference |

|---|---|---|---|

| Primary Aliphatic Amines (e.g., Butylamine) | N-Alkylquinazolin-4-amines | Ethanol, Reflux | nih.gov |

| Secondary Aliphatic Amines (e.g., Pyrrolidine) | 4-(Pyrrolidin-1-yl)quinazolines | KF, Water, 100°C | researchgate.net |

| Anilines (e.g., 4-Methoxyaniline) | N-Arylquinazolin-4-amines | Microwave, THF/H₂O | nih.gov |

| Benzylamines | N-Benzylquinazolin-4-amines | Ethanol, Reflux | nih.gov |

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

In addition to amines, the C4-chloro substituent can be displaced by oxygen and sulfur nucleophiles. Alcohols and phenols can react to form the corresponding 4-alkoxy- and 4-aryloxyquinazolines, typically under basic conditions to generate the more potent alkoxide or phenoxide nucleophile.

Sulfur nucleophiles, particularly thiols, are highly effective in this SNAr reaction. Thiolate anions, generated by treating a thiol with a base, are exceptionally strong nucleophiles and react readily with 4-chloroquinazolines to yield 4-(alkylthio)- or 4-(arylthio)quinazolines. libretexts.orgmsu.edu The greater nucleophilicity of sulfur compared to oxygen means that these reactions often proceed under milder conditions and with higher efficiency than their oxygen-based counterparts. msu.edu

Impact of Substituent Electronic Effects on Reactivity

The reactivity of the 4-chloroquinazoline core towards nucleophilic attack is profoundly influenced by the electronic nature of other substituents on the ring. The presence of the electron-withdrawing carbonitrile group at the C5 position in this compound has a significant activating effect on the SNAr reaction at C4.

The nitrile group exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the entire ring system. This withdrawal of electron density further increases the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive towards nucleophiles than the parent 4-chloroquinazoline or derivatives bearing electron-donating groups.

Conversely, the electronic properties of the incoming nucleophile are also critical. Electron-rich anilines (e.g., those with methoxy groups) react more readily than electron-poor anilines (e.g., those with nitro or cyano groups). nih.gov In some cases, reactions with strongly deactivated anilines, such as 4-nitroaniline, may fail to proceed altogether under standard conditions, highlighting the interplay between the electronics of both the electrophile and the nucleophile. nih.gov

Reactions Involving the Carbonitrile Group at C5

The carbonitrile (nitrile) group at the C5 position offers a secondary site for chemical modification, providing access to a range of other functional groups.

Hydrolysis and Amidation

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. The reaction typically proceeds through an intermediate amide, which can sometimes be isolated by using carefully controlled conditions. stackexchange.com For instance, partial hydrolysis to the corresponding 4-chloroquinazoline-5-carboxamide can be achieved, while more vigorous heating with strong acid or base will drive the reaction to completion to form 4-chloroquinazoline-5-carboxylic acid. semanticscholar.orgoatext.com Alkaline hydrolysis using reagents like aqueous sodium hydroxide is a common method. semanticscholar.org

Reduction to Aldehydes or Amines

The nitrile group is readily reducible to either a primary amine or an aldehyde, depending on the choice of reducing agent. wikipedia.org

Strong, nucleophilic reducing agents such as lithium aluminum hydride (LiAlH₄) will reduce the nitrile completely to a primary amine, yielding (4-chloroquinazolin-5-yl)methanamine. chemistrysteps.comlibretexts.org The reaction involves the successive addition of two hydride equivalents to the carbon-nitrogen triple bond. chemistrysteps.com Other reagents like catalytic hydrogenation (e.g., using Raney Nickel) can also effect this transformation. wikipedia.org

To achieve the partial reduction of the nitrile to an aldehyde (4-chloroquinazoline-5-carbaldehyde), a less reactive, sterically hindered hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. wikipedia.orgchemistrysteps.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H adds one equivalent of hydride to the nitrile, forming an intermediate imine-aluminum complex. This complex is stable at low temperatures but is readily hydrolyzed upon aqueous workup to release the desired aldehyde. chemistrysteps.comlibretexts.org

| Reagent | Product Functional Group | Product Name | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | (4-Chloroquinazolin-5-yl)methanamine | chemistrysteps.comlibretexts.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (-CHO) | 4-Chloroquinazoline-5-carbaldehyde | wikipedia.orgchemistrysteps.com |

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Primary Amine (-CH₂NH₂) | (4-Chloroquinazolin-5-yl)methanamine | wikipedia.org |

| Ammonia Borane (NH₃BH₃) | Primary Amine (-CH₂NH₂) | (4-Chloroquinazolin-5-yl)methanamine | organic-chemistry.org |

Cycloaddition Reactions (e.g., to form tetrazoles, triazoles)

The nitrile group at the 5-position of this compound is a key functional handle for participating in cycloaddition reactions. Specifically, the [3+2] cycloaddition of an azide source with the nitrile furnishes a tetrazole ring. This transformation is a common strategy for the synthesis of 5-substituted 1H-tetrazoles.

Furthermore, the quinazoline ring system itself can undergo transformations that result in different heterocyclic cores. For instance, the reaction of 4-chloroquinazolines with hydrazine hydrate at elevated temperatures can lead to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, demonstrating a ring transformation pathway to triazole derivatives rsc.org.

Table 1: Examples of Cycloaddition and Ring Transformation Reactions

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| 4-Chloroquinazoline | Hydrazine hydrate, 150 °C, sealed tube | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole | Ring Transformation |

| Generic Nitrile | Sodium azide, Lewis Acid (e.g., ZnCl₂) | 5-Substituted-1H-tetrazole | [3+2] Cycloaddition |

Cross-Coupling Reactions at Various Ring Positions

The presence of a halogen atom on the quinazoline ring opens up avenues for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The this compound is a suitable substrate for this reaction, where the chlorine atom at the C4 position can be replaced with various aryl or vinyl groups. This reaction is instrumental in the synthesis of 4-arylquinazolines.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst | Base | Solvent |

|---|---|---|---|---|

| 4-Chloroquinazoline derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| 4-Chloroquinazoline derivative | Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. This reaction is highly effective for the amination of aryl halides. In the case of this compound, the chlorine atom at the C4 position can be readily displaced by a variety of primary and secondary amines to yield 4-aminoquinazoline derivatives. This reaction is a cornerstone in the synthesis of many biologically active quinazoline-based compounds. The amination of 4-chloroquinazolines is one of the most frequently employed procedures for creating 4-aminoquinazolines nih.gov.

Table 3: Typical Conditions for Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 4-Chloroquinazoline derivative | Primary/Secondary Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane |

| 4-Chloroquinazoline derivative | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene |

Electrophilic Substitution on the Quinazoline Ring (if applicable)

The quinazoline ring is generally considered an electron-deficient system, which makes it less reactive towards electrophilic substitution compared to electron-rich aromatic systems like benzene (B151609). The presence of two nitrogen atoms in the pyrimidine (B1678525) ring deactivates the ring system towards electrophilic attack. Nucleophilic aromatic substitution (SNAr) is the more predominant reaction pathway, especially at the 4-position which is highly activated for such reactions researchgate.netmdpi.comstackexchange.com. While direct electrophilic substitution on the quinazoline ring of this compound is not a common transformation, functionalization of the benzene portion of the ring system could potentially be achieved under specific and often harsh conditions, though this is not a widely reported methodology for this particular scaffold.

Rearrangement Reactions (e.g., Dimroth Rearrangement of related compounds)

Additionally, 4-chloroquinazolines can undergo ring transformations with certain nucleophiles. As mentioned earlier, treatment with hydrazines can lead to the formation of 1,2,4-triazole derivatives, which constitutes a significant rearrangement of the heterocyclic core rsc.org. Another documented rearrangement involves 2-chloroquinazolin-4(3H)-ones, which can rearrange to form twisted-cyclic or ring-fused N-acylguanidines nih.gov.

Oxidative and Reductive Transformations

The quinazoline nucleus can undergo both oxidative and reductive transformations, leading to a variety of derivatives.

Oxidative Transformations: The nitrogen atoms in the quinazoline ring can be oxidized to form N-oxides. However, direct oxidation of the quinazoline scaffold can lack selectivity and may lead to a mixture of N1 and N3-oxides, as well as the corresponding quinazolin-4(3H)-one nih.gov. The pyrimidine ring is also susceptible to hydrolysis and ring-opening under harsh oxidative conditions nih.gov. More controlled methods often involve the cyclization of appropriately substituted precursors to form quinazoline 3-oxides mdpi.com.

Reductive Transformations: The pyrimidine ring of quinazolinone derivatives can be reduced. For example, reduction of 4(3H)-quinazolinone can be achieved using palladium and platinum oxide as catalysts researchgate.net. The reduction of quinazoline derivatives is a key step in the synthesis of various biologically active compounds.

Mechanistic Elucidation of Key Reaction Pathways of this compound

The study of reaction mechanisms provides crucial insights into the reactivity and transformation of chemical compounds. For this compound, the elucidation of its key reaction pathways is essential for optimizing synthetic routes and designing novel derivatives. While specific mechanistic studies exclusively focused on this compound are not extensively detailed in publicly available literature, the reaction mechanisms can be largely understood by examining the well-established reactivity of the 4-chloroquinazoline scaffold and considering the significant electronic influence of the 5-carbonitrile substituent.

The primary reaction pathway for this compound involves nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile. The presence of the electron-withdrawing nitrile group at the C5 position is anticipated to play a significant role in the reactivity of the molecule.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism is the most probable pathway for the substitution of the chlorine atom in this compound by a wide range of nucleophiles, including amines, thiols, and alkoxides. This mechanism typically proceeds in a stepwise manner, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The key steps in the SNAr mechanism are:

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon atom of the quinazoline ring. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The rate of this step is influenced by the nucleophilicity of the attacking species and the electrophilicity of the C4 carbon. The electron-withdrawing nature of the 5-carbonitrile group is expected to enhance the electrophilicity of the C4 position, thereby facilitating this initial attack.

Formation of the Meisenheimer Complex: The Meisenheimer complex is a negatively charged intermediate where the aromaticity of the quinazoline ring is temporarily disrupted. The negative charge is delocalized across the ring system and is stabilized by the electron-withdrawing groups. The pyrimidine ring of the quinazoline system, along with the 5-carbonitrile group, effectively stabilizes this intermediate through resonance.

Departure of the Leaving Group: In the final step, the leaving group, in this case, the chloride ion, is expelled from the Meisenheimer complex. This step restores the aromaticity of the quinazoline ring and results in the formation of the final substituted product.

Table 1: Plausible Intermediates and Transition States in the SNAr Reaction of this compound

| Step | Description | Structure of Intermediate/Transition State | Key Influencing Factors |

| 1 | Nucleophilic Attack | Transition state leading to the Meisenheimer complex. | Nucleophilicity of the attacking reagent, Electrophilicity of C4. |

| 2 | Meisenheimer Complex | A resonance-stabilized anionic intermediate. | Stability of the intermediate, influenced by electron-withdrawing groups. |

| 3 | Leaving Group Departure | Transition state for the expulsion of the chloride ion. | Strength of the C-Cl bond, Stability of the leaving group. |

Influence of the 5-Carbonitrile Group

The presence of the carbonitrile (-C≡N) group at the 5-position of the quinazoline ring has a profound electronic effect on the reactivity of this compound. The nitrile group is a strong electron-withdrawing group due to both the inductive effect and the resonance effect.

Inductive Effect: The electronegative nitrogen atom in the nitrile group withdraws electron density from the quinazoline ring through the sigma bonds.

Resonance Effect: The nitrile group can participate in resonance, further delocalizing electron density away from the ring.

This electron-withdrawing character significantly increases the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive towards nucleophiles compared to unsubstituted 4-chloroquinazoline. Furthermore, the 5-carbonitrile group aids in the stabilization of the negatively charged Meisenheimer intermediate, which can lower the activation energy of the reaction and increase the reaction rate.

Alternative Reaction Pathways

While the SNAr mechanism is predominant, other reaction pathways could be envisaged under specific conditions, although they are generally less common for this class of compounds.

Elimination-Addition Mechanism: In the presence of a very strong base, an elimination-addition mechanism via a hetaryne intermediate could theoretically occur. However, this is less likely for quinazoline systems compared to simpler aromatic rings.

Palladium-Catalyzed Cross-Coupling Reactions: The C4-Cl bond in this compound can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The mechanism of these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reaction), and reductive elimination. The specific mechanistic details would be dependent on the catalyst, ligands, and reaction partners used.

Table 2: Comparison of Plausible Reaction Mechanisms for this compound

| Mechanism | Key Intermediates | Typical Reagents | Conditions |

| SNAr | Meisenheimer Complex | Amines, Thiols, Alkoxides | Basic or neutral conditions |

| Elimination-Addition | Hetaryne | Very strong bases (e.g., NaNH2) | High temperatures |

| Pd-catalyzed Cross-Coupling | Organopalladium species | Boronic acids, Alkenes, Alkynes | Palladium catalyst, Ligands, Base |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the electronic environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 4-chloroquinazoline-5-carbonitrile is expected to display distinct signals corresponding to the four protons attached to the heterocyclic and aromatic framework. The chemical shift (δ) of each proton is influenced by the electron-withdrawing and anisotropic effects of the adjacent nitrogen atoms, the chloro group, and the nitrile group.

The proton on the pyrimidine (B1678525) ring (H-2) is anticipated to appear as a sharp singlet at a significantly downfield chemical shift, typically in the range of δ 8.8-9.2 ppm. This deshielding is due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms.

The three protons on the benzene (B151609) portion of the quinazoline (B50416) ring (H-6, H-7, and H-8) form a coupled aromatic system. Their chemical shifts and splitting patterns are diagnostic of their relative positions.

H-8 is expected to be the most downfield of the three, appearing as a doublet of doublets (dd) due to coupling with H-7 and a weaker four-bond coupling. Its chemical shift would likely fall in the δ 8.2-8.5 ppm range, influenced by the adjacent nitrogen (N-1) and the peri-relationship to the nitrile group.

H-7 would likely resonate as a triplet or doublet of doublets around δ 7.9-8.1 ppm, arising from coupling to both H-6 and H-8.

H-6 is predicted to be the most upfield of the aromatic protons, appearing as a doublet of doublets in the δ 7.8-8.0 ppm region, influenced by the ortho-nitrile group.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analysis of similar quinazoline structures and established substituent effects.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) H-2 8.8 – 9.2 s (singlet) N/A H-8 8.2 – 8.5 dd (doublet of doublets) J = 7.5-8.5 Hz, 1.0-1.5 Hz H-7 7.9 – 8.1 t (triplet) or dd J = 7.5-8.5 Hz H-6 7.8 – 8.0 dd (doublet of doublets) J = 7.5-8.5 Hz, 1.0-1.5 Hz

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment. For this compound, nine distinct signals are expected.

The carbons of the pyrimidine ring (C-2 and C-4) and the bridgehead carbons (C-4a and C-8a) show characteristic shifts.

C-2 is expected around δ 153-156 ppm.

C-4 , being directly attached to the electronegative chlorine atom, would be significantly downfield, likely in the δ 160-163 ppm range.

The nitrile carbon (-C≡N ) itself has a characteristic chemical shift in the δ 115-120 ppm range. oregonstate.edu

The carbon to which the nitrile is attached, C-5 , would be shifted to a lower field than a typical aromatic C-H, but its exact position can vary (approx. δ 110-115 ppm).

The remaining aromatic carbons (C-6, C-7, C-8) and the bridgehead carbons (C-4a, C-8a) would appear in the typical aromatic region of δ 120-140 ppm, with their precise shifts determined by the substituent effects. Quaternary carbons (C-4, C-4a, C-5, C-8a, and the nitrile carbon) are often observed with lower intensity compared to protonated carbons. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on typical chemical shift ranges for substituted quinazolines.

Carbon Assignment Predicted Chemical Shift (δ, ppm) C-2 153 – 156 C-4 160 – 163 C-4a 120 – 125 C-5 110 – 115 C-6 128 – 132 C-7 135 – 139 C-8 129 – 133 C-8a 150 – 153 -C≡N 115 – 120

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond and through-space correlations. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would display cross-peaks connecting H-6 with H-7, and H-7 with H-8, confirming the connectivity of the protons on the carbocyclic ring. The absence of any correlation to H-2 would confirm it as an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu This is crucial for assigning the carbon signals. It would show cross-peaks between H-2 and C-2, H-6 and C-6, H-7 and C-7, and H-8 and C-8, providing unambiguous assignments for these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the entire molecular framework, especially around quaternary centers. wikipedia.org Key expected HMBC correlations for this compound would include:

H-2 correlating to C-4 and the bridgehead carbon C-8a.

H-8 correlating to C-4a, C-6, and the nitrile-bearing C-5.

H-6 correlating to C-8 and C-4a. These correlations would definitively establish the substitution pattern and confirm the placement of the chloro and nitrile groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This experiment can provide insights into the three-dimensional structure. For this planar molecule, NOESY could confirm the proximity of adjacent protons, such as a correlation between H-8 and H-7. It could also potentially show a weak correlation between H-6 and the nitrogen of the nitrile group if there is sufficient spatial proximity.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum provides a "fingerprint" of the molecule and highlights its functional groups. For this compound, the most prominent and diagnostic absorption would be from the nitrile group.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity C-H Stretch (Aromatic) Ar-H 3100 – 3000 Medium-Weak C≡N Stretch Nitrile 2230 – 2210 Sharp, Medium-Strong C=N Stretch Quinazoline Ring 1620 – 1580 Medium-Strong C=C Stretch (Aromatic) Quinazoline Ring 1580 – 1450 Multiple, Medium-Strong C-Cl Stretch Aryl Halide 1100 – 1000 Strong

The sharp absorption band for the nitrile (C≡N) stretch is highly characteristic. The region from 1620-1450 cm⁻¹ would contain several overlapping bands corresponding to the C=N and C=C stretching vibrations of the quinazoline ring system. The C-Cl stretch would appear in the fingerprint region.

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the nitrile stretch (C≡N) is expected to produce a strong and sharp signal in the Raman spectrum, often more intense than in the IR spectrum, due to the change in polarizability during the vibration. The symmetric breathing vibrations of the aromatic rings would also be prominent in the Raman spectrum, providing further confirmation of the core structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically within 5 ppm), allowing for the calculation of a unique elemental formula. rsc.org This precision is essential to differentiate between compounds that may have the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₉H₄ClN₃. The exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N). This calculated theoretical value is then compared against the experimentally measured value from the HRMS instrument. A close match confirms the assigned elemental formula. The use of internal or external calibrants is standard practice to ensure the high mass accuracy required for these measurements. nih.gov

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₉H₄³⁵ClN₃ | 35Cl | 189.0145 |

This table presents the calculated exact masses for the two major chlorine isotopes.

The quinazoline ring is a stable aromatic system, and its fragmentation pattern would likely reflect this stability. libretexts.org Key fragmentation events for this compound under techniques like electrospray ionization (ESI-MS) would likely involve the initial loss of the substituents.

Plausible Fragmentation Steps:

Loss of Chlorine: A common fragmentation pathway would be the cleavage of the C-Cl bond, resulting in a fragment ion [M-Cl]⁺.

Loss of HCN: The nitrile group (-CN) can be eliminated as a neutral molecule of hydrogen cyanide (HCN), particularly through rearrangement, leading to an [M-HCN]⁺ fragment.

Ring Fragmentation: Subsequent fragmentation would involve the breakdown of the stable quinazoline ring system, which can be complex. In some cases, the elimination of N₂ from the heterocyclic ring is observed. lifesciencesite.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Formula | Predicted m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₄ClN₃]⁺ | 189.0 | Molecular Ion |

| [M-Cl]⁺ | [C₉H₄N₃]⁺ | 154.0 | Loss of a chlorine radical |

This table outlines the expected major fragments based on general fragmentation rules for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption bands correspond primarily to π → π* and n → π* transitions.

Studies on various quinazoline derivatives consistently show characteristic absorption patterns. nih.gov Typically, two main absorption regions are observed:

A high-energy band at shorter wavelengths (around 220–250 nm), which is attributed to π → π* transitions within the aromatic system. nih.govresearchgate.net

A lower-energy band at longer wavelengths (approximately 310–320 nm), which can be assigned to n → π* transitions involving the non-bonding electrons of the nitrogen atoms, often overlapping with π → π* transitions. nih.govresearchgate.net

The exact position and intensity of these bands are influenced by the substituents on the quinazoline ring and the solvent used. researchgate.net

Table 3: Typical UV-Vis Absorption Data for Quinazoline Derivatives

| Wavelength Region (λmax) | Type of Electronic Transition | Associated Moiety |

|---|---|---|

| ~220-250 nm | π → π* | Benzenoid and pyrimidine rings |

This table summarizes the general electronic transitions observed in the quinazoline scaffold based on literature data. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound itself is not publicly documented, analysis of related quinazoline and quinazolinone derivatives provides valuable structural insights. nih.gov

Crystallographic studies of quinazoline derivatives confirm the planarity of the fused bicyclic ring system. nih.gov These analyses reveal critical information about bond lengths, bond angles, and the conformation of substituents relative to the ring. For example, in the crystal structure of a 2-substituted-3-phenyl-4(3H)-quinazolinone derivative, the analysis detailed the spatial relationship and orientation between the quinazolinone core and its substituents, which is crucial for understanding molecular interactions. nih.gov Such studies on derivatives of 4-chloroquinazoline (B184009) would unambiguously confirm the connectivity and provide precise geometric parameters of the molecule in the solid state.

Other Advanced Analytical Techniques for Purity and Homogeneity Assessment

Beyond primary structural elucidation, other analytical methods are vital for confirming the purity and homogeneity of a synthesized sample of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing sample purity. tandfonline.com A sample is passed through a column (e.g., a reversed-phase RP-18 column), and its components are separated based on their affinity for the stationary and mobile phases. tandfonline.com A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The technique is also used to monitor the stability of the compound over time. tandfonline.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to check for the purity of a compound and to monitor the progress of a chemical reaction. tsijournals.com For this compound, a single spot on the TLC plate after development and visualization would indicate a high degree of purity. tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not detailed in this section, ¹H and ¹³C NMR are fundamental techniques for confirming the carbon-hydrogen framework and the chemical environment of each atom, serving as a primary tool for both structural confirmation and purity assessment.

Computational and Theoretical Investigations of 4 Chloroquinazoline 5 Carbonitrile

Electronic Structure Theory Calculations (DFT, ab initio methods)

Electronic structure calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the quantum mechanical properties of a molecule. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the system.

For 4-chloroquinazoline-5-carbonitrile, DFT calculations would typically be employed to optimize the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Popular functionals such as B3LYP or PBE, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to balance computational cost and accuracy. Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive, could offer a higher level of accuracy for benchmark calculations of the electronic energy and structure.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), blue represents positive potential (electron-poor), and green denotes neutral potential.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the quinazoline (B50416) ring and the nitrile group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms and the region around the chlorine atom might exhibit positive potential, suggesting them as sites for nucleophilic interaction.

Reactivity Descriptors and Fukui Functions for Predicting Reaction Sites

Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity. Global descriptors include chemical potential (μ), hardness (η), and electrophilicity index (ω). Local reactivity is often analyzed using Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. These functions help to pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks.

A theoretical study on this compound would involve the calculation of these descriptors. The Fukui functions would be particularly useful in distinguishing the reactivity of the different atoms within the quinazoline ring system, providing a more detailed picture than MEP analysis alone.

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the potential energy surface for a proposed reaction, researchers can identify intermediates, and more importantly, the transition state structures and their associated activation energies. This information provides deep insight into the feasibility and kinetics of a chemical transformation.

For this compound, computational methods could be used to study, for example, the mechanism of nucleophilic substitution at the C4 position. By modeling the reaction pathway with a nucleophile, the transition state could be located, and the activation energy barrier calculated, thus predicting the reaction's feasibility.

Conformational Analysis and Molecular Dynamics Simulations of Quinazoline Carbonitrile Derivatives

While this compound itself is a relatively rigid molecule, its derivatives with flexible substituents would benefit from conformational analysis to identify the most stable conformers. Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological receptor. MD simulations of quinazoline derivatives have been used to study their binding modes and stability within protein active sites.

An MD simulation of this compound, or a derivative, in a solvent like water would reveal information about its solvation shell and dynamic stability. If a biological target is known, MD simulations could be employed to study the stability of the ligand-receptor complex, providing valuable information for drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling (in silico derivation of structural parameters)nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of quinazoline derivatives has been the subject of numerous QSAR analyses. These studies, primarily in the context of anticancer drug discovery, provide valuable insights into the structural features that govern the therapeutic efficacy of this heterocyclic scaffold. nih.govbenthamdirect.comnih.gov The general principles and findings from these investigations on analogous structures can be extrapolated to understand the potential structure-activity landscape of this compound.

The primary goal of QSAR is to develop a predictive model that can estimate the biological activity of novel, untested compounds based on their molecular descriptors. acs.org These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. The process typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities (e.g., IC50 values) against a specific target, such as a protein kinase, is compiled. acs.org

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated using specialized software. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. benthamdirect.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), are employed to build a mathematical equation that links the most relevant descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. tandfonline.com

In the context of quinazoline derivatives, QSAR studies have frequently been employed to elucidate the structural requirements for potent inhibition of targets like the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov These studies often utilize 2D-QSAR, which considers descriptors derived from the two-dimensional representation of the molecule, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which analyze the three-dimensional steric and electrostatic fields of the molecules. nih.gov

Research findings from various QSAR studies on quinazoline analogs have highlighted the significance of several key structural parameters in influencing their biological activity. For instance, studies on quinazoline-based EGFR inhibitors have shown that both electronic and steric factors play a crucial role. nih.gov The presence of an electron-withdrawing group at certain positions of the quinazoline ring can enhance activity. nih.gov

Furthermore, 3D-QSAR studies have provided detailed insights into the favorable and unfavorable spatial arrangement of substituents. CoMFA and CoMSIA contour maps can visualize regions where steric bulk or specific electrostatic properties (positive or negative) would either enhance or diminish the biological response, guiding the rational design of more potent analogs. nih.gov

The table below summarizes some of the key molecular descriptors that have been identified in QSAR studies of quinazoline derivatives and their general influence on biological activity, typically as kinase inhibitors.

| Descriptor Category | Specific Descriptor Example | General Influence on Activity of Quinazoline Derivatives |

| Electronic | SsClE-index (Sum of E-state values for chlorine atoms) | Positive correlation; indicates that the presence of chlorine atoms, which are electron-withdrawing, can enhance inhibitory activity. nih.gov |

| Topological | T_2_C_5 (Count of carbon atoms separated by two bonds) | Positive correlation in some models, suggesting a specific substitution pattern is favorable. nih.gov |

| Topological | T_2_O_7 (Count of oxygen atoms separated by two bonds) | Negative correlation in some models, indicating that the presence of certain oxygen-containing groups may be detrimental to activity. nih.gov |

| Estate Contribution | SaaCHE-index (Sum of E-state values for aromatic carbon atoms bonded to a hydrogen) | Negative correlation, suggesting a deactivating effect. nih.gov |

| Estate Contribution | SsssNE-index (Sum of E-state values for nitrogen atoms in a specific bonding environment) | Negative correlation, indicating a deactivating effect. nih.gov |

| 3D-QSAR (CoMFA) | Steric Fields | Contour maps indicate regions where bulky substituents are favored or disfavored for optimal binding to the target. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Electrostatic Fields | Contour maps highlight areas where positive or negative electrostatic potentials enhance or decrease activity. nih.gov |

| 3D-QSAR (CoMSIA) | Hydrophobic Fields | Identifies regions where hydrophobic substituents are preferred, often corresponding to hydrophobic pockets in the target's binding site. |

| 3D-QSAR (CoMSIA) | Hydrogen Bond Donor/Acceptor Fields | Pinpoints locations where hydrogen bond donor or acceptor groups can form crucial interactions with the biological target. |

It is important to reiterate that these findings are based on QSAR studies of various quinazoline derivatives and not specifically on this compound. However, these established relationships between structural parameters and biological activity provide a valuable theoretical framework for the in silico assessment and rational design of novel analogs based on the this compound scaffold.

Biological Activity and Mechanistic Insights of 4 Chloroquinazoline 5 Carbonitrile Derivatives

Target Identification and Mechanistic Studies at the Molecular Level

The biological effects of 4-chloroquinazoline-5-carbonitrile derivatives are rooted in their interactions with specific molecular targets, primarily enzymes and receptors, which in turn modulate key biochemical pathways.

The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibitors, and derivatives of this compound are no exception. nih.gov These compounds have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov

One of the most prominent targets for quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival. nih.govnih.gov Overexpression or mutation of EGFR is a hallmark of many cancers. nih.govnih.gov The 4-anilinoquinazoline (B1210976) scaffold, a common structural motif in EGFR inhibitors, demonstrates a high affinity for the ATP-binding site of the EGFR kinase domain. nih.gov Marketed anticancer drugs such as gefitinib, erlotinib, and lapatinib (B449) all feature the 4-aminoquinazoline core structure. nih.gov Research has shown that modifications to the quinazoline ring, including the introduction of various substituents, can significantly influence their inhibitory potency and selectivity for different EGFR mutants. nih.gov For instance, some quinazoline derivatives have been designed as dual inhibitors of EGFR and other kinases like VEGFR2, aiming to overcome drug resistance. nih.gov Molecular docking studies have revealed that these compounds can form crucial hydrogen bonds and other interactions with key amino acid residues within the EGFR active site, such as Met793 and Asp855, thereby blocking its catalytic activity. nih.govnih.gov

Beyond EGFR, quinazoline derivatives have shown inhibitory activity against other kinases. For example, certain 4-aminoquinazoline derivatives have been identified as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key component of the inflammatory signaling pathway.

In vitro binding assays are crucial for determining the affinity and specificity of this compound derivatives for their target receptors. These studies have confirmed the direct interaction of these compounds with the ATP-binding site of kinases like EGFR. nih.gov The data from these assays, often expressed as IC50 values, provide a quantitative measure of a compound's inhibitory potency. For example, some novel 4-anilino-quinazoline derivatives have demonstrated potent inhibitory activity against EGFR with IC50 values in the nanomolar range. nih.gov

By interacting with key enzymes and receptors, this compound derivatives can effectively modulate entire biochemical signaling cascades. A significant area of investigation is their ability to inhibit inflammatory pathways. The nuclear factor kappa B (NF-κB) signaling pathway is a central mediator of inflammation and is implicated in various inflammatory diseases and cancers. encyclopedia.pubmdpi.com Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB proteins and the subsequent translocation of NF-κB dimers to the nucleus, where they trigger the expression of pro-inflammatory genes. encyclopedia.pubmdpi.comnih.gov

Several quinazoline derivatives have been identified as potent inhibitors of the NF-κB pathway. encyclopedia.pubresearchgate.net For example, the compound 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593 or QNZ) was found to block NF-κB signaling at nanomolar concentrations. encyclopedia.pubresearchgate.net Mechanistic studies suggest that some of these compounds may act upstream of NF-κB, potentially by inhibiting the kinases involved in its activation cascade, such as IKKβ. nih.gov The inhibition of the NF-κB pathway by these derivatives highlights their potential as anti-inflammatory agents. mdpi.com

In vitro Cellular Activity Profiling

The molecular interactions of this compound derivatives translate into measurable effects at the cellular level, including the inhibition of cancer cell growth and the suppression of microbial proliferation.

A significant body of research has demonstrated the potent antiproliferative and cytotoxic effects of quinazoline derivatives against a wide range of human cancer cell lines. nih.gov These effects are largely attributed to their kinase inhibitory activity, which disrupts the signaling pathways essential for cancer cell growth and survival.

Studies have evaluated these compounds against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), prostate cancer (PC-3), and liver cancer (HepG2). semanticscholar.orgscientificarchives.comnih.gov For instance, certain quinazoline Schiff bases have shown remarkable antiproliferative effects on MCF-7 cells, with IC50 values in the low micromolar range. nih.gov The cytotoxic effects of these compounds are often mediated through the induction of apoptosis (programmed cell death). nih.gov This is evidenced by morphological changes, perturbation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases. nih.gov Furthermore, some derivatives have been shown to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing. semanticscholar.orgnih.gov

The table below summarizes the cytotoxic activity of selected quinazoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline Schiff base 1 | MCF-7 | 6.25 | nih.gov |

| Quinazoline Schiff base 2 | MCF-7 | 5.91 | nih.gov |

| Compound 18 | MGC-803 | 0.85 | semanticscholar.org |

| Compound 2a (S-glycosylated quinazoline) | MCF-7 | 2.09 | scientificarchives.com |

| Compound 2a (S-glycosylated quinazoline) | HepG2 | 2.08 | scientificarchives.com |

| Compound 4d (quinazoline-sulfonamide) | MCF-7 | 2.5 | nih.gov |

| Compound 4f (quinazoline-sulfonamide) | MCF-7 | 5.0 | nih.gov |

| Compound 5k (3-methyl-quinazolinone) | A549, PC-3, SMMC-7721 | - | nih.gov |

In addition to their anticancer properties, quinazoline derivatives have also demonstrated promising antimicrobial activity against a spectrum of bacterial and fungal pathogens. nih.govnih.gov The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents, and quinazolines represent a valuable scaffold in this endeavor. rphsonline.com

The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the quinazoline ring. nih.gov For example, the presence of a halogen atom at certain positions can enhance activity. nih.gov In vitro studies have evaluated the efficacy of these derivatives against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as various fungal strains (Candida albicans, Aspergillus niger). frontiersin.orgcapes.gov.brnih.govnih.gov Some derivatives have shown potent activity, with minimum inhibitory concentration (MIC) values comparable to standard antimicrobial drugs. nih.gov For example, a triazolo[1,5-a]quinazolinone derivative exhibited strong inhibitory effects against Proteus mirabilis and Escherichia coli. nih.gov Another study reported that certain hybrid quinazoline-triazine derivatives displayed notable antimicrobial activity. nih.gov

The table below presents the antimicrobial activity of selected quinazoline derivatives.

| Compound | Microorganism | Activity/MIC | Reference |

| THTQ (triazolo[1,5-a]quinazolinone) | Proteus mirabilis | MIC: 1.875 mg/mL | nih.gov |

| THTQ (triazolo[1,5-a]quinazolinone) | Escherichia coli | MIC: 3.75 mg/mL | nih.gov |

| THTQ (triazolo[1,5-a]quinazolinone) | Aspergillus niger | MIC: 15 mg/mL | nih.gov |

| N-hexyl substituted isatin-quinazoline | Gram-positive and Gram-negative bacteria, Fungi | Active | nih.gov |

| Hybrid quinazoline-triazine derivatives (7d, 7n, 7r, 7s) | S. aureus, B. cereus, P. aeruginosa, K. pneumoniae, A. clavatus, C. albicans | Potential agents | nih.gov |

Antiviral Activity (in vitro)

Searches for in vitro antiviral activity of compounds specifically derived from the this compound scaffold did not yield specific results in the reviewed literature. While the broader class of quinazoline and quinoline (B57606) derivatives has been investigated for antiviral properties against various viruses, including HIV and influenza, data directly pertaining to this compound is not available. nih.govnih.govnih.govmdpi.commdpi.com

Typically, in vitro antiviral assays involve infecting host cell cultures with a specific virus and then treating the cells with the test compound at various concentrations. The effectiveness of the compound is measured by its ability to inhibit viral replication, which can be quantified through methods like plaque reduction assays, quantitative polymerase chain reaction (qPCR) to measure viral RNA, or assays that detect viral proteins. nih.govmdpi.com The goal is to determine the concentration at which the compound inhibits viral activity by 50% (IC50), providing a measure of its potency.

Antiplasmodial Activity (in vitro)

No specific studies detailing the in vitro antiplasmodial activity of derivatives of this compound were found in the conducted search. The quinazoline scaffold is a known pharmacophore in the development of antimalarial agents, with various derivatives being tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govresearchgate.netresearchgate.net

In vitro antiplasmodial screening is generally performed using cultured P. falciparum strains, including those sensitive or resistant to standard drugs like chloroquine. The growth of the parasite in the presence of the test compound is monitored, often using methods like the SYBR Green I-based fluorescence assay, which measures DNA replication. The results are typically reported as the half-maximal inhibitory concentration (IC50), indicating the compound's potency against the parasite.

Molecular Docking and Ligand-Protein Interaction Analysis

There is no specific information available in the searched literature regarding molecular docking or ligand-protein interaction studies performed on derivatives of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov This method helps in understanding the binding mode and affinity between the ligand and the protein's active site. The analysis of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, provides insights into the structural basis of the compound's potential biological activity. nih.gov These computational studies are instrumental in the early stages of drug discovery for identifying and optimizing lead compounds.

Pharmacophore Modeling and Virtual Screening for Potential Bioactivity

Specific pharmacophore models based on the this compound scaffold or its use in virtual screening campaigns are not described in the available literature. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. scirp.orgnih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the model's features—a process known as virtual screening. scirp.org This computational approach allows for the rapid and cost-effective identification of potential new lead compounds with desired biological activity before committing to their chemical synthesis and biological testing.

Structure-Activity Relationship (SAR) Studies on Derivatized Compounds

No specific structure-activity relationship (SAR) studies for derivatives of this compound were identified in the reviewed literature. SAR studies are a critical component of medicinal chemistry where the impact of specific structural modifications to a lead compound on its biological activity is systematically evaluated. currentscience.info

For quinazoline derivatives, SAR studies have been extensively conducted to optimize their activity as, for example, enzyme inhibitors. nih.gov These studies typically involve synthesizing a series of analogues where different parts of the molecule are systematically modified—such as substituents on the quinazoline ring or groups attached at various positions—and then evaluating their biological activity. The goal is to identify the chemical features and substitutions that enhance potency and selectivity while minimizing toxicity.

Applications in Chemical Synthesis and Materials Science

4-Chloroquinazoline-5-carbonitrile as a Versatile Synthetic Intermediate

This compound is a heterocyclic aromatic compound whose structure is primed for diverse chemical modifications. The utility of this molecule as a synthetic intermediate stems from its two key functional groups: the chlorine atom at position 4 and the carbonitrile (cyano) group at position 5.

The chlorine atom attached to the quinazoline (B50416) ring is particularly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups by displacing the chloride with nucleophiles such as amines, thiols, or alcohols. This feature is a cornerstone of its role as a building block, providing a straightforward method for scaffold diversification.

Concurrently, the cyano group serves as a versatile precursor for other functionalities. It can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to an amine. This dual reactivity makes this compound a highly valuable intermediate for synthesizing complex molecules in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Highly Functionalized Quinazoline Scaffolds

The quinazoline framework is a prominent scaffold in many biologically active compounds. The synthesis of functionalized quinazolines often begins with a pre-functionalized core, which is then elaborated. 4-Chloroquinazolines are typically synthesized from the corresponding quinazolin-4(3H)-ones by treatment with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net

Once formed, this compound can be used to generate extensive libraries of quinazoline derivatives. The primary route for functionalization is the nucleophilic displacement of the 4-chloro substituent. This reaction is highly efficient and allows for the attachment of various side chains, which is a common strategy in the development of therapeutic agents. researchgate.net The resulting 4-substituted quinazolines can be further modified, for example, by palladium-catalyzed cross-coupling reactions to introduce aryl groups. organic-chemistry.org

The table below illustrates the versatility of the 4-chloroquinazoline (B184009) scaffold in substitution reactions.

| Nucleophile | Reagent Type | Resulting Functional Group |

| Amines | R-NH₂ | 4-Aminoquinazoline |

| Thiols | R-SH | 4-Thioquinazolone |

| Guanidine | H₂N-C(=NH)-NH₂ | 4-Aminoquinazoline |

This table demonstrates common transformations for the 4-chloroquinazoline core based on established chemical principles.

Furthermore, the nitrile group at the 5-position offers a secondary site for chemical modification, allowing for the construction of intricate, three-dimensional molecules.

Development of Chemical Probes for Biological Systems